3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine
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Overview
Description
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine typically involves multi-step organic synthesis. One common approach includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of automated synthesis equipment and stringent reaction condition controls to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting FGFRs, which are involved in cell proliferation and migration.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that play a crucial role in cell growth, differentiation, and angiogenesis. By binding to these receptors, the compound prevents their activation and subsequent signaling through pathways such as RAS-MEK-ERK and PI3K-Akt .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares the same core structure but lacks the prop-2-en-1-amine side chain.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
Uniqueness
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine is unique due to its specific substitution pattern, which enhances its ability to inhibit FGFRs compared to other similar compounds. This makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H11N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h1-4,6-7H,5,11H2,(H,12,13)/b3-1+ |
InChI Key |
DPRFJFFWKQGWLQ-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC2=C(NC=C2/C=C/CN)N=C1 |
Canonical SMILES |
C1=CC2=C(NC=C2C=CCN)N=C1 |
Origin of Product |
United States |
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